molecular formula C11H8FNO3 B8392672 6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid

6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid

Cat. No.: B8392672
M. Wt: 221.18 g/mol
InChI Key: YTZVVPUXKGJETG-UHFFFAOYSA-N
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Description

6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c12-9-4-10-8(3-6(9)5-13)7(11(14)15)1-2-16-10/h3-4,7H,1-2H2,(H,14,15)

InChI Key

YTZVVPUXKGJETG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1C(=O)O)C=C(C(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (45 mg, 0.19 mmol) was diluted with THF (1 mL) followed the addition of NaOH (0.19 mL, 0.96 mmol), 200 μL of water and methanol. After stirring for 3 hours, the reaction was diluted with ethyl acetate and 2N HCl. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated to yield the title compound (40 mg, 95% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

Methyl 6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (3.3 g, 14.0 mmol) and LiOH—H2O (5.89 g, 140 mmol) were stirred together in THF (25 mL) and water (25 mL) at ambient temperature for 1 hour. The reaction was diluted with ether and water, and filtered to remove undissolved solids. The filtrate was collected and the aqueous layer was washed with additional ether. The aqueous layer was acidified to pH 1-2 and the resulting solid was collected. The solid was then dissolved in ethyl acetate, dried, filtered and concentrated to provide the desired product (2.53 g, 81%) as a light yellow solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
5.89 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
81%

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